molecular formula C13H27N3O2 B13647872 tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

Katalognummer: B13647872
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: BKSDSLZUZYPMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate
  • tert-butyl N-(1-methylpiperidin-4-yl)carbamate

Uniqueness

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate is unique due to the presence of both the tert-butyl and 1-methylpiperidin-4-yl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential interactions with biological targets compared to similar compounds.

Eigenschaften

Molekularformel

C13H27N3O2

Molekulargewicht

257.37 g/mol

IUPAC-Name

tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16(10-7-14)11-5-8-15(4)9-6-11/h11H,5-10,14H2,1-4H3

InChI-Schlüssel

BKSDSLZUZYPMAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CCN)C1CCN(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.